molecular formula C14H14N4O4S B7093596 methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate

methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate

Cat. No.: B7093596
M. Wt: 334.35 g/mol
InChI Key: GPYTUDUIGBVOSC-QMMMGPOBSA-N
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Description

Methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a nitro group and a benzothiazole moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of Benzothiazole: The benzothiazole moiety is synthesized separately, often starting from 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The nitro-substituted pyridine is then coupled with the benzothiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest for drug discovery. Its structural features suggest it could interact with biological targets, making it a candidate for screening in pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals due to its aromatic and heterocyclic nature.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group and benzothiazole moiety are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitropyridine-2-carboxylate: Lacks the benzothiazole moiety, making it less complex.

    6-Amino-5-nitropyridine-2-carboxylate: Similar but with an amino group instead of the benzothiazole.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole moiety but differ in the pyridine substitution.

Uniqueness

Methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate is unique due to its combination of a nitro-substituted pyridine ring and a benzothiazole moiety. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

methyl 5-nitro-6-[[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-14(19)10-4-5-11(18(20)21)13(17-10)16-8-2-3-9-12(6-8)23-7-15-9/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTUDUIGBVOSC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC2CCC3=C(C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N[C@H]2CCC3=C(C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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